Cas no 74205-51-9 (2-(2-Ethoxyphenyl)acetonitrile)
2-(2-Ethoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Ethoxyphenyl)acetonitrile
- 2-Ethoxyphenylacetonitrile
- Benzeneacetonitrile,2-ethoxy-
- 2-Aethoxy-benzylcyanid
- 2-Aethoxy-phenylessigsaeurenitril
- 2-ethoxy benzylcyanide
- Benzeneacetonitrile,2-ethoxy
- AKOS006344167
- (2-ethoxyphenyl)acetonitrile
- A9526
- SCHEMBL7197450
- ZCA20551
- CS-0299488
- FT-0676288
- 74205-51-9
- EN300-1857330
- MFCD00016390
- DTXSID30225204
- DB-011369
- DTXCID90147695
-
- MDL: MFCD00016390
- Inchi: 1S/C10H11NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7H2,1H3
- InChI Key: XXLCVIZGVFWXFL-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1CC#N
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Melting Point: 32-34°C
- PSA: 33.02000
- LogP: 2.15138
2-(2-Ethoxyphenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(2-Ethoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E300512-5g |
2-(2-Ethoxyphenyl)acetonitrile |
74205-51-9 | 98% | 5g |
¥1281.90 | 2023-09-03 | |
| TRC | E676473-50mg |
2-(2-Ethoxyphenyl)acetonitrile |
74205-51-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E676473-100mg |
2-(2-Ethoxyphenyl)acetonitrile |
74205-51-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E676473-500mg |
2-(2-Ethoxyphenyl)acetonitrile |
74205-51-9 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003897-1g |
2-Ethoxyphenylacetonitrile |
74205-51-9 | 98% | 1g |
567.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003897-5g |
2-Ethoxyphenylacetonitrile |
74205-51-9 | 98% | 5g |
2291.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003897-1g |
2-Ethoxyphenylacetonitrile |
74205-51-9 | 98% | 1g |
567CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003897-5g |
2-Ethoxyphenylacetonitrile |
74205-51-9 | 98% | 5g |
2291CNY | 2021-05-08 | |
| A2B Chem LLC | AE07780-5g |
2-(2-Ethoxyphenyl)acetonitrile |
74205-51-9 | 98% | 5g |
$251.00 | 2024-04-19 | |
| abcr | AB150713-5 g |
2-Ethoxyphenylacetonitrile; 98% |
74205-51-9 | 5g |
€233.60 | 2022-06-12 |
2-(2-Ethoxyphenyl)acetonitrile Suppliers
2-(2-Ethoxyphenyl)acetonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(2-Ethoxyphenyl)acetonitrile
Professional Introduction to 2-(2-Ethoxyphenyl)acetonitrile (CAS No. 74205-51-9)
2-(2-Ethoxyphenyl)acetonitrile, a compound with the chemical formula C9H9NO, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 74205-51-9, has garnered attention due to its versatile applications in the development of various chemical entities. The structural motif of 2-(2-Ethoxyphenyl)acetonitrile, featuring an ethoxy-substituted phenyl ring conjugated with an acetonitrile group, makes it a valuable building block for synthesizing more complex molecules.
The compound's significance is further underscored by its role in the synthesis of pharmacologically active agents. Recent advancements in medicinal chemistry have highlighted the utility of 2-(2-Ethoxyphenyl)acetonitrile in the preparation of novel therapeutic agents. For instance, researchers have explored its use in developing compounds with potential applications in neurodegenerative diseases. The phenyl ring and the acetonitrile moiety provide a scaffold that can be modified to target specific biological pathways, making this compound a focal point in drug discovery efforts.
In addition to its pharmaceutical applications, 2-(2-Ethoxyphenyl)acetonitrile has found utility in materials science. The compound's ability to act as a precursor for more complex organic molecules has been leveraged in the synthesis of advanced materials. These materials often exhibit unique electronic and optical properties, which are critical for applications in electronics and photonics. The ethoxy group on the phenyl ring contributes to the compound's solubility and reactivity, facilitating its incorporation into various synthetic pathways.
The synthesis of 2-(2-Ethoxyphenyl)acetonitrile typically involves multi-step organic reactions that highlight the compound's reactivity and versatility. One common synthetic route involves the reaction of 2-ethylaniline with malononitrile under controlled conditions. This reaction proceeds via a series of nucleophilic substitutions and condensation steps, ultimately yielding the desired product. The process underscores the importance of precise reaction conditions to ensure high yield and purity.
Recent studies have also explored catalytic methods for the synthesis of 2-(2-Ethoxyphenyl)acetonitrile, aiming to improve efficiency and reduce environmental impact. Transition metal catalysts, such as palladium and copper complexes, have been employed to facilitate key transformation steps. These catalytic approaches not only enhance reaction rates but also minimize waste generation, aligning with green chemistry principles.
The pharmacological potential of 2-(2-Ethoxyphenyl)acetonitrile has been further investigated through computational modeling and high-throughput screening techniques. These methods allow researchers to rapidly assess the binding affinity of various derivatives to biological targets. For example, computational studies have suggested that modifications to the phenyl ring or the acetonitrile group can significantly alter the pharmacokinetic properties of derived compounds. Such insights are crucial for optimizing drug candidates for clinical development.
In conclusion, 2-(2-Ethoxyphenyl)acetonitrile (CAS No. 74205-51-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse functionalities. As research continues to uncover new applications for this compound, its importance in advancing chemical synthesis and drug development is likely to grow further.
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